molecular formula C19H25NO4 B102908 Salmefamol CAS No. 18910-65-1

Salmefamol

Cat. No. B102908
CAS RN: 18910-65-1
M. Wt: 331.4 g/mol
InChI Key: VPMWDFRZSIMDKW-UHFFFAOYSA-N
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Description

Salmefamol is a sympathomimetic bronchodilator drug primarily used in the treatment of asthma and chronic airways obstruction. It functions by stimulating β2-adrenergic receptors, which leads to the relaxation of bronchial smooth muscles and subsequent improvement in airflow . Salmefamol has been compared to salbutamol, another β2-adrenergic receptor agonist, and has been found to have a similar efficacy in preventing exercise-induced asthma in children . Additionally, salmefamol has demonstrated a more intense and longer-lasting beta-adrenergic activity than salbutamol in experimental studies on tracheal and bronchial smooth muscles .

Synthesis Analysis

The synthesis of salmefamol has not been explicitly detailed in the provided papers. However, the quantitative analysis of its diastereoisomers has been explored, indicating that the drug exists in different stereoisomeric forms. The separation of these diastereoisomers is crucial for quality control purposes, and methods involving the use of O-tertiarybutyldimethylsilyl and N-trifluoroacetyl derivatives have been found to be effective .

Molecular Structure Analysis

While the molecular structure of salmefamol is not directly discussed in the provided papers, the analysis of its diastereoisomers suggests that the drug has chiral centers, which result in different stereoisomers. These isomers can have different pharmacological effects, and their separation is important for the drug's efficacy and safety .

Chemical Reactions Analysis

The chemical reactions involving salmefamol, such as its metabolism, have been studied in asthmatic patients. After administration, salmefamol is well absorbed, and its metabolites are primarily excreted in the urine as sulfate conjugates. The presence of metabolites indicates that salmefamol undergoes extensive biotransformation, with very little of the drug found in free form in plasma or urine .

Physical and Chemical Properties Analysis

The physical and chemical properties of salmefamol are indirectly inferred through its pharmacokinetics and interactions with other drugs. Salmefamol is well absorbed following oral administration, with peak plasma levels occurring between 0.6 to 2 hours post-administration. It has been shown to improve forced expiratory volume in asthmatic patients . Additionally, when used in combination with choline theophyllinate, a methyl xanthine derivative, the effects on peak flow were additive, indicating that salmefamol does not interfere with the pharmacodynamics of other bronchodilators .

Scientific Research Applications

Pheromones and Kairomones for Pest Control

Recent research has highlighted the use of Salmefamol-related compounds in agriculture and forestry. Techniques like solid-phase microextraction (SPME) have identified behaviorally active compounds, such as Methyl salicylate, which plays a role in interplant communication and reduces aphid colonization in crops. Methyl salicylate, a common compound active in several biological systems, demonstrates multifunctional properties including acting as an anti-aphrodisiac in certain butterfly species (Norin, 2001).

Cardiovascular and Neurological Protection

Studies have shown that derivatives of Salmefamol, such as Salvianolic Acid B, offer protection against cardiovascular disorders and cerebrovascular diseases. This protection is achieved through mechanisms like inhibiting endothelial cell apoptosis and modulating signaling pathways related to oxidative stress and inflammation (Liu et al., 2007), (Fan et al., 2018).

Hypolipidemic Activities

Salmefamol-related compounds have been studied for their hypolipidemic effects. For instance, Purified Salvia miltiorrhiza extract (PSME) significantly decreased plasma and liver cholesterol and triglycerides in hyperlipidemic rats. This effect is mediated through pathways involving liver X receptor agonists and farnesoid X receptor (Ji & Gong, 2008).

Antimicrobial Properties

Fish waste oil from Salmo salar, containing Salmefamol-related fatty acids, has shown potential antimicrobial effects. These oils, rich in MUFAs and PUFAs including omega-3, -6, -7, -9 fatty acids, exhibited activity against certain bacterial strains, indicating their potential in treating pathogen infections (Inguglia et al., 2020).

Anti-inflammatory and Neuroprotective Effects

Salmefamol-related compounds, such as those found in Salvia plebeia, have been identified for their anti-inflammatory activities. These effects are mediated through mechanisms involving heme oxygenase-1 and the Nrf2 pathway, potentially offering therapeutic benefits for diseases associated with excessive inflammation (Akram et al., 2015).

Safety And Hazards

The safety data sheets for Salmefamol were not available in the search results . Therefore, it’s recommended to handle it with care and use it only for R&D purposes .

properties

IUPAC Name

4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-13(9-14-3-6-17(24-2)7-4-14)20-11-19(23)15-5-8-18(22)16(10-15)12-21/h3-8,10,13,19-23H,9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMWDFRZSIMDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864864
Record name 4-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salmefamol

CAS RN

18910-65-1
Record name Salmefamol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18910-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salmefamol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018910651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salmefamol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.768
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALMEFAMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q56SEY8X9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
200
Citations
RW Sillett, CH Dash, MW McNicol - European Journal of Clinical …, 1976 - Springer
… Our findings suggest that a dose of I mg salmefamol given orally produces optimum bronchodilatation and that, at this dose, salmefamol may have a useful place in the therapy of asthma…
Number of citations: 4 link.springer.com
AJ Dyson, IA Campbell - British Journal of Clinical Pharmacology, 1977 - ncbi.nlm.nih.gov
In 54 patients with reversible airways obstruction, a study of the interaction between oral choline theophyllinate (a methyl xanthine derivative) and oral salmefamol (a β 2-adrenergic …
Number of citations: 26 www.ncbi.nlm.nih.gov
S Lal, CH Dash, MD Gribben - Thorax, 1974 - thorax.bmj.com
… The mean peak effect of salmefamol in this study was significantly greater than that of isoprenaline butwas not greater than that of salbutamol or terbutaline. However, the duration of …
Number of citations: 12 thorax.bmj.com
SP Canfield, BP Curwain, JA King… - British Journal of …, 1978 - ncbi.nlm.nih.gov
… We have investigated the action of a drug of this type, salmefamol, on gastric acid secretion … the dog but there was a stimulation of acid output by salmefamol in the in vitro preparation. …
Number of citations: 7 www.ncbi.nlm.nih.gov
G Munro, JH Hunt, LR Rowe, MB Evans - Chromatographia, 1978 - Springer
The separation of the diastereoisomeric racemates of salmefamol and labetalol has been investigated systematically. The O-tertiarybutyldimethylsilyl, N-trifluoroacetyl derivatives have …
Number of citations: 13 link.springer.com
IA Campbell, CH Dash, GJ McHardy… - British Journal of …, 1976 - Wiley Online Library
1 Inhaled salmefamol, in doses of 100 mug and 200 mug has … 2 Both salmefamol and salbutamol are potent bronchodilators … significantly slower with salmefamol than with salbutamol. …
Number of citations: 5 bpspubs.onlinelibrary.wiley.com
ME Evans, GM Shenfield… - British Journal of Clinical …, 1974 - ncbi.nlm.nih.gov
… Urinary radioactivity was mainly present in the form of sulphate conjugates of at least two compounds, one of which was salmefamol. The other compound has not been identified but …
Number of citations: 10 www.ncbi.nlm.nih.gov
RW Sillett, CH Dash, MW McNicol - European Journal of Clinical …, 1976 - Springer
In twelve asthmatic patients 200 µg of salmefamol and salbutamol given by metered aerosol produced a similar inital effect on FEV 1 , FVC and PEFR without significant effect on heart …
Number of citations: 8 link.springer.com
D Bainbridge, MV Hoare, GJR McHardy… - Postgraduate Medical …, 1975 - academic.oup.com
… Summary Salmefamol is a new sympathomimetic drug with … the effect of 100 tig of salmefamol given by metered aerosol with that … At all times salmefamol had a significantly greater …
Number of citations: 3 academic.oup.com
MC Kennedy, E Posner, CH Dash - Acta Allergologica, 1975 - europepmc.org
… scores while on salmefamol. Ventilatory capacity … salmefamol therapy, but there were no changes in haematological or biochemical values after 3 months' therapy. Thus, salmefamol …
Number of citations: 4 europepmc.org

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